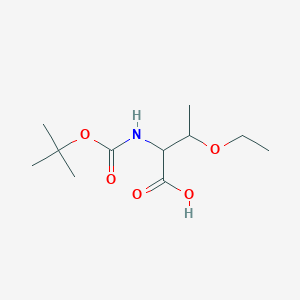

Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

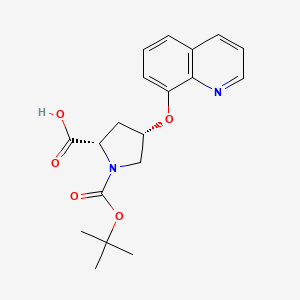

Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid, also known as Boc-AEE, is a unique amino acid building block in peptide synthesis. It has a molecular formula of C11H21NO5 and a molecular weight of 247.29 g/mol .

Molecular Structure Analysis

The molecular structure of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid consists of 11 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .Physical And Chemical Properties Analysis

Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid is a white powder . It has a molecular weight of 247.29 g/mol and a molecular formula of C11H21NO5 .Applications De Recherche Scientifique

Synthesis and Application in Peptidomimetics

The versatility of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid and similar compounds extends to the synthesis of β-hydroxy-α-amino acids, important building blocks in peptidomimetics and medicinal chemistry. Techniques such as asymmetric syntheses from α-hydroxy-β-amino esters to various diastereoisomers of β-hydroxy-α-amino acids highlight the adaptability of these unnatural amino acids. These synthetic routes often involve steps like epimerization, N-Boc protection, and regioselective ring-opening, demonstrating the compound's utility in creating complex amino acid derivatives with potential biological activity (Davies et al., 2013).

Catalysis and Environmental Considerations

Research into environmentally benign synthesis methods has also incorporated Boc-protected amino acids. For example, the use of heteropoly acids as catalysts for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate showcases an efficient and green approach to modifying amino acids. This method avoids the formation of undesirable side products and allows for the chemoselective protection of chiral amino alcohols and esters, further underscoring the environmental and synthetic advantages of using Boc-protected amino acids (Heydari et al., 2007).

Safety and Hazards

Mécanisme D'action

Target of Action

Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid is a complex compound with a specific target yet to be identified. It’s often used in proteomics research . The compound’s primary targets and their roles are currently under investigation.

Result of Action

Given its use in proteomics research , it’s likely that the compound has significant effects at the molecular and cellular levels

Propriétés

IUPAC Name |

3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-6-16-7(2)8(9(13)14)12-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSAURYTXKUSGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)C(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)